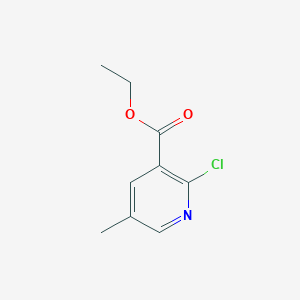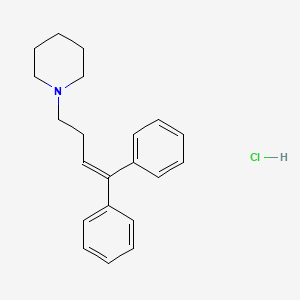
17-(tert-Butoxy)-17-oxoheptadecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butoxy compounds can be complex and often requires specific conditions to introduce the tert-butoxy group effectively. In the second paper, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized with an 82% yield using sodium iodoacetate under alkaline conditions, indicating that tert-butoxy groups can be introduced into molecules through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 17-(tert-Butoxy)-17-oxoheptadecanoic acid would include a long hydrocarbon chain characteristic of a fatty acid, with a tert-butoxy group at one end and a carboxylic acid group at the other. The tert-butoxy group is likely to affect the molecule's overall conformation due to its steric bulk. The presence of the oxo group (carbonyl) could also influence the molecule's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The tert-butoxy group can affect the acid-dissociation equilibria of carboxylic acids, as seen in the first paper, where alpha-substituted acetic acids with tert-butylaminoxyl groups showed lower pKCOOH values than their non-substituted counterparts . This suggests that the presence of a tert-butoxy group in this compound could similarly influence its acidity and reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the tert-butoxy and the carboxylic acid groups. The tert-butoxy group is known to be a bulky group that can increase the steric hindrance around the functional group it is attached to, potentially affecting the solubility and melting point of the compound. The carboxylic acid group would contribute to the compound's acidity and potential for forming hydrogen bonds, impacting its solubility in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Isotope Enrichment in Amino Acids
Steinschneider et al. (1981) described a method for introducing oxygen-17 into amino acids using tert-butoxycarbonyl amino acids. This process significantly enriched amino acids with oxygen-17, as confirmed by Oxygen-17 NMR, offering potential applications in isotope labeling and nuclear magnetic resonance studies (Steinschneider et al., 1981).
Radical Chemistry and EPR Spectroscopy
Research by Howard and Tait (1978) utilized tert-butoxy radicals enriched with oxygen-17 to study electron paramagnetic resonance (EPR) spectra. The radicals reacted with phenyl tert-butyl nitrone, showcasing the use of tert-butoxy groups in studying radical reactions and their temperature-dependent behaviors (Howard & Tait, 1978).
tert-Butoxycarbonylation Reagent
Saito, Ouchi, and Takahata (2006) explored 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent. This compound, related to tert-butoxy groups, demonstrated high chemoselectivity and yield in reactions involving acidic proton-containing substrates, which could be significant for organic synthesis applications (Saito, Ouchi, & Takahata, 2006).
Polymerization Initiator
Allen and Bevington (1961) investigated di-tert-butyl peroxide, which contains tert-butoxy groups, as an initiator for polymerization of styrene. This study provided insights into the mechanisms of polymerization and the role of tert-butoxy groups in initiating such processes (Allen & Bevington, 1961).
Radical Reactions with Vinyl Monomers
Research by Encina, Rivera, and Lissi (1978) explored the reactions of tert-butoxy radicals with vinyl monomers. Their findings are crucial in understanding the interactions between tert-butoxy radicals and various monomers, which is important in polymer chemistry (Encina, Rivera, & Lissi, 1978).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) synthesized tert-butoxycarbonyl derivatives for use in peptide synthesis. This work demonstrated the use of tert-butoxy groups in creating constrained peptide surrogates, which are crucial in the field of medicinal chemistry and drug design (Fernandez et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could focus on expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . Another direction could involve the development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Eigenschaften
IUPAC Name |
17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYTEIVSXQFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280359 | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905302-44-5 | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905302-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

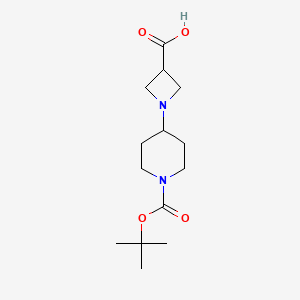
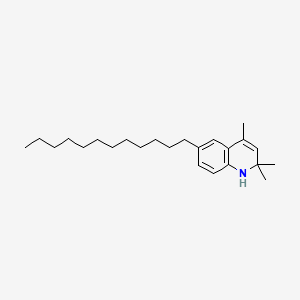
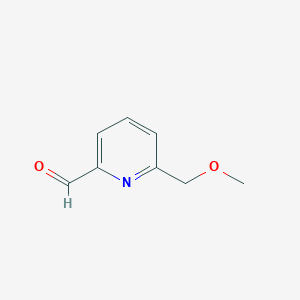
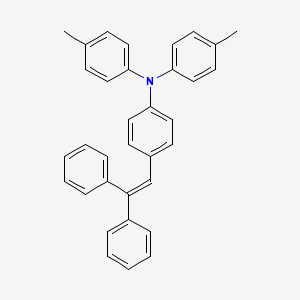
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
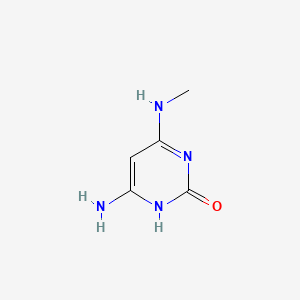
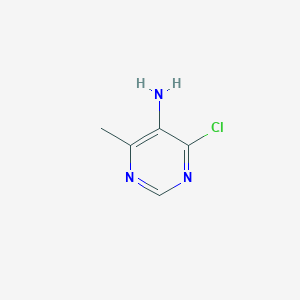

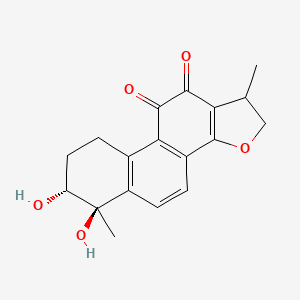
![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)


